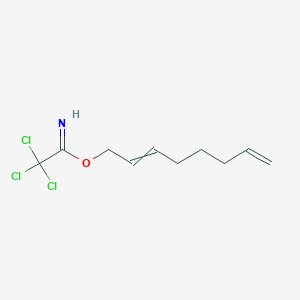
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a trichloroethanimidate group attached to an octadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate typically involves the reaction of octa-2,7-dien-1-ol with trichloroacetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichloroethanimidate group. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the trichloroethanimidate group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the trichloroethanimidate group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the trichloroethanimidate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include epoxides, aldehydes, amines, and thiols, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate involves its reactivity with nucleophiles and electrophiles. The trichloroethanimidate group is highly reactive, allowing it to participate in various chemical transformations. Molecular targets and pathways involved in its reactions include nucleophilic attack on the carbonyl carbon and subsequent formation of new bonds with the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linalool: A monoterpenoid with a similar diene structure but different functional groups.
Bicyclo[3.3.0]octane derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
Octa-2,7-dien-1-yl 2,2,2-trichloroethanimidate is unique due to the presence of the trichloroethanimidate group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
763103-23-7 |
|---|---|
Formule moléculaire |
C10H14Cl3NO |
Poids moléculaire |
270.6 g/mol |
Nom IUPAC |
octa-2,7-dienyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C10H14Cl3NO/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h2,6-7,14H,1,3-5,8H2 |
Clé InChI |
LXQDAZIZBCPSFV-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCC=CCOC(=N)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




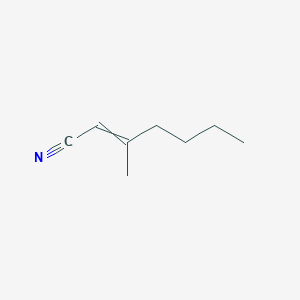
![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)
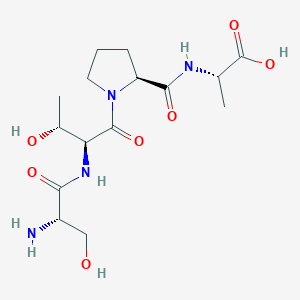
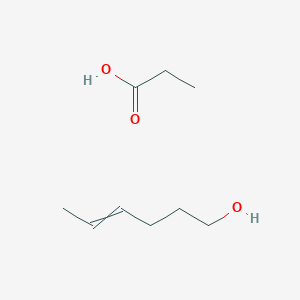
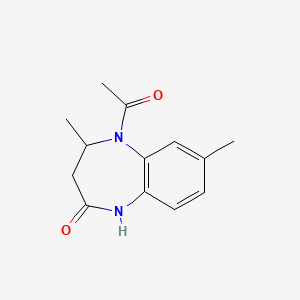
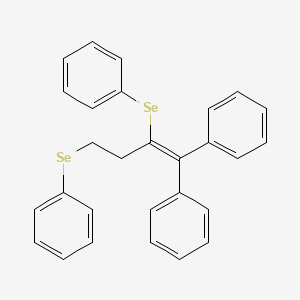
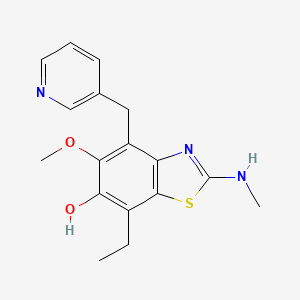
![3-Methyl-5-(thiophen-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14210919.png)
![1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14210921.png)

![1,1'-[2-Methyl-2-(2-methylphenyl)propane-1,3-diyl]dibenzene](/img/structure/B14210934.png)

